molecular formula C7H10N2O2 B1213157 Ethyl 5-methyl-1H-imidazole-4-carboxylate CAS No. 51605-32-4

Ethyl 5-methyl-1H-imidazole-4-carboxylate

Cat. No. B1213157
CAS RN: 51605-32-4
M. Wt: 154.17 g/mol
InChI Key: VLDUBDZWWNLZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS Number: 51605-32-4) is a chemical compound with the molecular formula C7H10N2O2 . It is also known by other synonyms, including ethyl 4-methyl-5-imidazolecarboxylate and ethyl 4-methyl-1H-imidazole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-1H-imidazole-4-carboxylate consists of an imidazole ring with a carboxylate group attached to the fourth carbon atom. The ethyl ester group is linked to the nitrogen atom at position 5. The 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Medicine

Ethyl 5-methyl-1H-imidazole-4-carboxylate has been identified as a potential anti-tuberculosis agent . Its ring-substituted imidazole structure is being explored for the development of new classes of medications to combat tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.

Agriculture

In the agricultural sector, this compound forms coordination compounds with cobalt (II) ions . These complexes have been studied for their ability to inhibit photosynthetic electron flow and ATP synthesis , which could have implications for the development of herbicides or growth regulators.

Materials Science

The compound’s properties are being researched in materials science for its potential use in synthesizing coordination compounds . These compounds could be significant in creating materials that control electron flow, which is crucial in solar cells and other electronic devices.

Environmental Science

Research in environmental science has explored the use of Ethyl 5-methyl-1H-imidazole-4-carboxylate in forming compounds that can affect photosynthetic activity . This could have applications in managing plant growth and controlling invasive species in aquatic environments.

Biochemistry

In biochemistry, the compound’s interaction with cobalt (II) ions and its effect on ATP synthesis is of interest . Understanding these interactions can provide insights into cellular metabolism and energy production processes.

Pharmacology

The pharmacological applications of Ethyl 5-methyl-1H-imidazole-4-carboxylate are being investigated, particularly its role as a Hill reaction inhibitor . This could be significant in the development of drugs that target metabolic pathways in pathogens.

properties

IUPAC Name

ethyl 5-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDUBDZWWNLZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068655
Record name Ethyl 4-methylimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white or yellow crystalline powder; Odorless; [Acros Organics MSDS]
Record name Ethyl-4-methyl-5-imidazolecarboxylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14216
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethyl 5-methyl-1H-imidazole-4-carboxylate

CAS RN

51605-32-4
Record name 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51605-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC-195976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051605324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51605-32-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-methylimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methylimidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-METHYL-5-IMIDAZOLCARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET2TR8P0QG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

One mole of ethyl 2-hydroxyimino-acetoacetate, prepared from 130 g. (1 m.) of ethyl acetoacetate, was added over 75 minutes to a stirred suspension of 166 ml. (3 m.) of concentrated sulfuric acid and 105 g. (3.5 m.) of paraformaldehyde at 5°-10°. The mixture was stirred at 5°-10° for four hours and aqueous ammonia (28%) was added to pH 5 and the temperature rose to 70°. The reaction mixture was held for 30 minutes at pH 5 at 65°-70° and then neutralized with aqueous ammonia (28%). The mixture was cooled to 10°. The solid material was filtered off, washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate (yield 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred cold (0°) suspension of concentrated hydrochloric acid (516 ml.) and paraformaldehyde (105 g.) was added ethyl 2-hydroxyiminoacetoacetate prepared from 130 g. (1 m.) of ethyl acetoacetate over two hours maintaining the reaction temperature at 5°-15°. After stirring one hour at 5°-15°, aqueous ammonia (28%) was added slowly until pH reached 5 and temperature rose to 70° over 35 minutes. The reaction mixture was held at pH 5 at 65°-70° for 30 minutes and then aqueous ammonia (28%) was added until the mixture was neutral. The mixture was cooled to 10° and the solid material was filtered off and washed with water and isopropanol and dried to give ethyl 5-methyl-4-imidazolecarboxylate, m.p. 204°-206°, yield 61-65%.
Quantity
516 mL
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 3
Ethyl 5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 5
Ethyl 5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 6
Ethyl 5-methyl-1H-imidazole-4-carboxylate

Q & A

Q1: How does Ethyl 4-methyl-5-imidazolecarboxylate (emizco) affect photosynthesis?

A: Research indicates that emizco acts as a potent inhibitor of photosynthesis. [] It disrupts the photosynthetic electron transport chain in chloroplasts, specifically targeting the QB binding site on the D1 protein and the b6f complex. [] This disruption inhibits the light-dependent reactions of photosynthesis, ultimately reducing the plant's ability to convert light energy into chemical energy.

Q2: Does the coordination of emizco with Cobalt(II) ions influence its inhibitory effects on photosynthesis?

A: Yes, forming coordination compounds with Cobalt(II) ions significantly impacts emizco's effects on photosynthesis. [] While both emizco and its Cobalt(II) complexes demonstrate inhibitory effects on photosynthesis, the complexes exhibit stronger inhibition compared to the free ligand. [] Interestingly, the research suggests distinct target sites: emizco primarily affects the QB(D1)-protein, while its Cobalt(II) complexes target both the QB(D1)-protein and the b6f complex within the photosynthetic electron transport chain. [] This difference in target sites highlights the influence of metal coordination on the biological activity of emizco.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.